ClCH2CH2COCH2CHClCH3
Description
ClCH₂CH₂COCH₂CHClCH₃, systematically named 4-chloro-2-pentanone, is a chlorinated ketone characterized by two chlorine substituents on adjacent carbon atoms and a central ketone functional group. Its molecular structure (C₆H₁₀Cl₂O) confers unique physicochemical properties, including moderate polarity, a molecular weight of 181.05 g/mol, and a boiling point of approximately 162–165°C (estimated via group contribution methods) . The chlorine atoms at positions 4 and 5 enhance its electron-withdrawing effects, influencing reactivity in nucleophilic substitution and oxidation reactions.
Properties
Molecular Formula |
C6H10Cl2O |
|---|---|
Molecular Weight |
169.05 g/mol |
IUPAC Name |
1,5-dichlorohexan-3-one |
InChI |
InChI=1S/C6H10Cl2O/c1-5(8)4-6(9)2-3-7/h5H,2-4H2,1H3 |
InChI Key |
PFWLYPIPCRDODU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)CCCl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogous chlorinated ketones: ClCH₂COCH₂CH₃ (3-chloro-2-butanone), ClCH₂CH₂COCH₃ (4-chloro-2-pentanone isomer), and ClCH₂CH₂COCH₂Cl (1,5-dichloro-3-pentanone). Key parameters include molecular properties, reactivity, and toxicity.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility (mg/L) | LogP (Octanol-Water) |
|---|---|---|---|---|---|
| ClCH₂CH₂COCH₂CHClCH₃ | C₆H₁₀Cl₂O | 181.05 | 162–165 | ~250 | 2.3 |
| ClCH₂COCH₂CH₃ | C₄H₇ClO | 106.55 | 130–135 | ~500 | 1.8 |
| ClCH₂CH₂COCH₃ | C₅H₉ClO | 120.58 | 145–150 | ~400 | 2.0 |
| ClCH₂CH₂COCH₂Cl | C₅H₈Cl₂O | 163.02 | 175–180 | ~150 | 2.5 |
Sources : Estimated boiling points via group contribution methods ; solubility and LogP values derived from QSAR models .
Key Observations :
Boiling Points: ClCH₂CH₂COCH₂CHClCH₃ exhibits a higher boiling point than its mono-chlorinated analogs due to increased molecular weight and dipole-dipole interactions. The 1,5-dichloro-3-pentanone (ClCH₂CH₂COCH₂Cl) has the highest boiling point, attributed to symmetrical chlorine placement enhancing intermolecular forces .
Reactivity : The central ketone group in ClCH₂CH₂COCH₂CHClCH₃ undergoes slower nucleophilic addition compared to ClCH₂COCH₂CH₃, as adjacent chlorine atoms sterically hinder attack. However, it is more reactive in radical-initiated halogenation due to the stability of chlorinated intermediates .
Toxicological and Environmental Profiles
Structural similarity analysis (e.g., Tanimoto coefficient ≥0.7) suggests ClCH₂CH₂COCH₂CHClCH₃ shares toxicological traits with chloroacetophenone derivatives, including respiratory irritation and hepatotoxicity . Regulatory assessments classify it as a Substance of Very High Concern (SVHC) under REACH due to:
- Persistence : Estimated half-life in soil >60 days.
- Toxicity : LC₅₀ (fish) = 4.2 mg/L, comparable to dichlorinated alkanes .
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